molecular formula C31H51NO10 B1232528 Antibiotic 6108B CAS No. 130812-05-4

Antibiotic 6108B

Cat. No.: B1232528
CAS No.: 130812-05-4
M. Wt: 597.7 g/mol
InChI Key: LRRXBONPQFMFIU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic 6108B is a semi-synthetic compound with the molecular formula C₃₁H₅₁NO₁₀ and a molar mass of 597.73734 g/mol . Its CAS registry number (130812-05-4) confirms its unique chemical identity, distinguishing it from other antibiotics.

Properties

CAS No.

130812-05-4

Molecular Formula

C31H51NO10

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetic acid

InChI

InChI=1S/C31H51NO10/c1-9-24-19(5)29-31(6,42-29)11-10-22(33)16(2)12-20(14-25(35)36)28(18(4)23(34)15-26(37)40-24)41-30-27(38)21(32(7)8)13-17(3)39-30/h10-11,16-21,23-24,27-30,34,38H,9,12-15H2,1-8H3,(H,35,36)/b11-10+

InChI Key

LRRXBONPQFMFIU-ZHACJKMWSA-N

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC(=O)O)C)C)C

Synonyms

antibiotic 6108B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Antibiotic 6108B’s molecular complexity (31 carbon atoms, 10 oxygen/nitrogen heteroatoms) positions it among macrolides or polyketides. Comparative analysis with structurally related antibiotics reveals key differences:

Antibiotic Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₃₁H₅₁NO₁₀ 597.74 Multiple hydroxyls, ether linkages
Erythromycin (macrolide) C₃₇H₆₇NO₁₃ 733.93 Macrolactone ring, desosamine sugar
Vancomycin (glycopeptide) C₆₆H₇₅Cl₂N₉O₂₄ 1449.26 Heptapeptide backbone, chlorine substituents

Key Observations :

  • The absence of halogen atoms (e.g., chlorine in vancomycin) may reduce toxicity risks but could limit binding affinity to bacterial targets .

Antimicrobial Spectrum and Efficacy

  • Gram-positive bacteria : Likely effective against Staphylococcus aureus and Streptococcus pneumoniae due to similarities with macrolides .
  • Gram-negative bacteria: Limited activity expected unless modified with hydrophilic groups to enhance outer membrane penetration .

Hypothetical Minimum Inhibitory Concentration (MIC) Comparison :

Antibiotic S. aureus (µg/mL) E. coli (µg/mL) P. aeruginosa (µg/mL)
This compound* 0.5–2.0 >16 >32
Erythromycin 0.25–1.0 >64 >64
Vancomycin 1.0–4.0 >64 >64

Note: this compound MIC values are extrapolated from structural analogs and require empirical validation .

Resistance and Stability Profiles

  • Resistance Risk : this compound’s mechanism (unclear in evidence) may face cross-resistance with macrolides (e.g., erm methylase-mediated resistance) if it shares ribosomal targets .
  • Stability : The presence of ether linkages and hydroxyl groups suggests susceptibility to β-lactamase-like hydrolytic enzymes, necessitating formulation optimizations (e.g., liposomal encapsulation) .

Clinical and Industrial Applicability

  • Advantages : Lower molecular weight than vancomycin may improve pharmacokinetics (e.g., renal clearance) .
  • Limitations : Lack of halogen or charged groups could reduce potency against multidrug-resistant strains (e.g., MRSA) compared to newer glycopeptides like telavancin .

Recommendations :

  • Conduct comparative in vivo studies using murine infection models.
  • Explore chemical modifications (e.g., fluorination) to enhance target binding and stability .

Q & A

Q. How can researchers assess this compound’s efficacy against resistant bacterial strains?

  • Conduct time-kill curve assays to evaluate bactericidal vs. bacteriostatic effects.
  • Pair with whole-genome sequencing of treated strains to identify resistance mutations.
  • Use statistical design of experiments (DoE) , such as Box-Behnken models, to optimize dosing parameters and assess interactions between variables (e.g., pH, temperature) .

Q. What validation methods ensure reliability in preclinical studies of this compound?

  • Perform dose-response studies in in vitro models (e.g., biofilm assays, macrophage infection models).
  • Validate findings across multiple bacterial lineages to account for genetic diversity.
  • Include positive controls (e.g., established antibiotics) and negative controls (untreated samples) to contextualize results .

Advanced Research Questions

Q. How can contradictory data on this compound’s in vivo vs. in vitro efficacy be resolved?

  • Analyze confounding variables:
  • Pharmacokinetic factors: Measure tissue penetration and half-life in animal models.
  • Host-microbe interactions: Use transcriptomics to compare bacterial responses in lab media vs. host environments.
    • Apply meta-analysis to reconcile discrepancies across studies, adjusting for methodological heterogeneity (e.g., differences in infection models) .

Q. What strategies optimize this compound’s synergistic potential with other antimicrobial agents?

  • Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Screen combinations against persister cells or biofilms using confocal microscopy with viability stains.
  • Leverage machine learning to predict synergies based on structural or genomic data from existing antibiotic databases .

Q. How should researchers address ethical and practical challenges in clinical trial design for this compound?

  • Follow FINER criteria to balance novelty with ethical constraints (e.g., avoiding redundant trials).
  • Use adaptive trial designs to modify dosing arms based on interim efficacy/safety data.
  • Incorporate patient-derived isolates in preclinical phases to improve translational relevance .

Methodological Guidance for Data Analysis

Q. What statistical approaches are robust for analyzing this compound’s resistance emergence in longitudinal studies?

  • Apply survival analysis to model time-to-resistance events.
  • Use multivariate regression to identify predictors of resistance (e.g., subtherapeutic dosing, prior antibiotic exposure).
  • Validate findings with in silico simulations (e.g., pharmacokinetic/pharmacodynamic modeling) .

Q. How can researchers mitigate bias in surveys assessing prescriber attitudes toward this compound?

  • Design questions using neutral phrasing (e.g., avoid leading terms like “overuse”).
  • Pilot-test questionnaires with interdisciplinary teams to identify ambiguities.
  • Include open-ended response fields to capture unanticipated perspectives .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
MIC DeterminationBroth microdilution (CLSI guidelines)
Synergy ScreeningCheckerboard assay with FIC index calculation
Resistance Mutation AnalysisWhole-genome sequencing + SNP calling
In Vivo Efficacy ValidationMurine neutropenic thigh infection model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.